molecular formula C9H9NO3 B092437 1-(2-Nitrophenyl)propan-1-one CAS No. 17408-15-0

1-(2-Nitrophenyl)propan-1-one

Cat. No. B092437
CAS RN: 17408-15-0
M. Wt: 179.17 g/mol
InChI Key: IRECTDZFQAWHEC-UHFFFAOYSA-N
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Description

The compound 1-(2-Nitrophenyl)propan-1-one is a chemical species that is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenone moiety. This structure is a common motif in various organic compounds that exhibit a range of reactivities and have potential applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 1-(2-Nitrophenyl)propan-1-one can involve various strategies. For instance, the reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives has been explored, showing that it can act as a mimic for the Hantzsch ester 1,4-dihydropyridine in the metal-free reduction of nitro groups to amino functions in a domino process . This suggests that similar strategies could potentially be applied to synthesize amino derivatives of 1-(2-Nitrophenyl)propan-1-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Nitrophenyl)propan-1-one has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, (2E)-1-(anthracen-9-yl)-3-(3-nitrophenyl)prop-2-en-1-one, was determined, revealing a dihedral angle between the anthracene and phenyl rings and the orientation of the nitro group relative to the benzene ring . These structural details are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl propenone derivatives can be quite diverse. Organotin(IV) carboxylates of (E)-3-(2-nitrophenyl) propenoic acid have been synthesized, indicating that these compounds can form complexes with metals, which could alter their reactivity and potentially lead to applications in catalysis or as materials with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Nitrophenyl)propan-1-one derivatives can be inferred from related compounds. For instance, the antibacterial activity of metal complexes with a ligand similar to 1-(2-Nitrophenyl)propan-1-one has been studied, showing enhanced activity compared to the free ligand . This suggests that the nitrophenyl propenone core can be a valuable component in the design of bioactive molecules.

Scientific Research Applications

  • Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a derivative of 1-(2-Nitrophenyl)propan-1-one, has been studied as a corrosion inhibitor for mild steel in acidic solutions. It was found to be effective, with the efficiency increasing with concentration and decreasing with temperature. This study utilized various techniques like weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy for analysis (Hamani et al., 2017).

  • Chiral Resolution Agent : In another application, (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, closely related to 1-(2-Nitrophenyl)propan-1-one, was used to resolve racemic acids, demonstrating its potential in chiral resolution processes (Drewes et al., 1992).

  • Photophysical Properties Study : A derivative, (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, was studied for its absorption and fluorescence characteristics in different solvents. This study provided insights into intramolecular charge transfer interactions and dipole moments in various solvents, highlighting its use in photophysical research (Kumari et al., 2017).

  • Molecular Structure Analysis : The molecular structures of various nitro-substituted chalcones, including (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, have been analyzed using X-ray crystallography. These studies help in understanding the conformational and planarity effects of nitro substituents on these molecules, which is crucial in materials science and molecular engineering (Hidalgo et al., 2021).

  • Antimicrobial Activity : Metal complexes of hydrazone ligands, including 1-(phenyl-hydrazono)-propan-2-one, have been synthesized and tested for antimicrobial activities. The study revealed these compounds' higher effectiveness against Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (El-Sherif, 2009).

  • Pharmaceutical Research : In pharmaceutical research, derivatives like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have been synthesized and characterized, providing insights into their crystal structure and potential pharmaceutical applications (Sharma et al., 2014).

  • Synthetic Intermediate : It serves as an intermediate in the synthesis of various compounds, demonstrating its versatility in organic synthesis. For example, it was used in the synthesis of cryptolepine and cryptoteckieine (Ho & Jou, 2002).

  • Organotin(IV) Carboxylates Synthesis : The compound has been used in synthesizing organotin(IV) carboxylates, which were characterized and analyzed for their antitumor activities, showing its potential in medicinal chemistry (Liu et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(2-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRECTDZFQAWHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293615
Record name 1-(2-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)propan-1-one

CAS RN

17408-15-0
Record name NSC90987
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Record name 1-(2-nitrophenyl)propan-1-one
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Record name 1-(2-nitrophenyl)propan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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